N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Description
N¹-(4-Cyanophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-cyanophenyl group at the N¹ position and a sulfanyl-linked 1-methyltetrazole moiety at the C2 position. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic resistance and role in modulating solubility and bioavailability. The sulfanyl bridge introduces a flexible spacer, which may affect conformational dynamics and redox sensitivity.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-7-10(18)13-9-4-2-8(6-12)3-5-9/h2-5H,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWLMMBEFUVWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azide sources under acidic or basic conditions.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the tetrazole derivative with a suitable sulfanylacetamide precursor under controlled conditions.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related acetamide derivatives containing sulfur linkages and heterocyclic substituents. Key distinctions lie in the heterocyclic systems, substituent electronic profiles, and synthetic yields.
Key Findings
Heterocyclic Influence: The tetrazole in the target compound contrasts with benzimidazoles (e.g., 3ae, 3ag) and triazoles (), which may alter π-π stacking or hydrogen-bonding capabilities. Sulfinyl (-SO-) groups in 3ae–3ag and 3j/3k introduce chirality and polarity, unlike the sulfanyl (-S-) group in the target compound, which is more oxidation-prone but less sterically demanding .
Methoxy groups (e.g., 3ae, 3j) increase lipophilicity . The 2-pyridyl group in 3j/3k introduces a secondary binding site, absent in the target compound, which could enhance intermolecular interactions .
Synthetic Efficiency: Yields for benzimidazole-linked analogs (72–97%) suggest robust synthetic routes, possibly due to stable intermediates like sulfinyl benzimidazoles.
Spectral Data: ¹H-NMR signals for methyl groups in 3ae–3ag and 3j/3k (δ 2.21–3.93 ppm) align with typical alkyl and methoxy protons. The target compound’s 4-cyanophenyl group would likely show aromatic signals near δ 7.5–8.0 ppm, similar to phenyl resonances in 3j/3k (δ 6.99–8.75) .
Biological Activity
N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring and a sulfanyl group, which are known to contribute to various pharmacological effects. Understanding its biological activity is essential for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.29 g/mol. The presence of the cyanophenyl and tetrazole groups suggests potential interactions with biological targets.
Pharmacological Properties
Research indicates that compounds containing tetrazole moieties often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The incorporation of the tetrazole ring is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies have shown that the compound can bind to proteins involved in cell signaling pathways, influencing cellular responses.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds. Below is a summary of key findings:
Q & A
Q. How does structural variation in analogous compounds impact target selectivity?
- Methodological Answer : Synthesize analogs with substitutions on the tetraazole (e.g., methyl → ethyl) or cyanophenyl (e.g., cyano → nitro) groups. Test selectivity panels (e.g., kinase profiling with 50+ targets) to map pharmacophore requirements. X-ray crystallography of ligand-target complexes provides atomic-level insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
